molecular formula C20H28FN3O3 B3026332 methyl(2S)-2-(1-(4-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate CAS No. 2365471-11-8

methyl(2S)-2-(1-(4-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate

Cat. No.: B3026332
CAS No.: 2365471-11-8
M. Wt: 377.5 g/mol
InChI Key: UVZIIUNEZHXUMY-LRHAYUFXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl(2S)-2-(1-(4-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate is a synthetic cannabinoid receptor agonist (SCRA) developed for scientific investigation into the endocannabinoid system. This compound, which is an analog of the scheduled substance 5F-MDMB-PINACA (5F-ADB) , acts as a potent agonist at cannabinoid type 1 (CB1) and type 2 (CB2) G-protein coupled receptors . SCRAs like this one are among the most prevalent and potent groups of new psychoactive substances reported to international monitoring agencies and are the subject of extensive pharmacological research . Studies on related chiral indazole-3-carboxamide SCRAs have demonstrated that the (S)-enantiomer possesses significantly enhanced potency at both CB1 and CB2 receptors compared to its (R)-counterpart . CB1 receptors, primarily located in the central nervous system, mediate psychoactive effects, while CB2 receptors are expressed mainly in the immune system, making this compound valuable for studying the distinct signaling pathways and physiological effects mediated by each receptor . The primary research applications for this compound include in vitro receptor binding assays, functional GPCR activation studies to determine measures of potency (EC50) and efficacy (Emax), and structure-activity relationship (SAR) studies to understand the structural features influencing cannabinoid receptor interaction . It is also used as an analytical reference standard in forensic chemistry for the identification and quantification of novel psychoactive substances in seized materials, which can range from herbal mixtures to e-liquids . This product is provided for research purposes only in controlled laboratory settings. It is strictly not for human or veterinary use, and its handling requires appropriate safety protocols.

Properties

IUPAC Name

methyl (2S)-2-[[1-(4-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28FN3O3/c1-13(21)9-8-12-24-15-11-7-6-10-14(15)16(23-24)18(25)22-17(19(26)27-5)20(2,3)4/h6-7,10-11,13,17H,8-9,12H2,1-5H3,(H,22,25)/t13?,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZIIUNEZHXUMY-LRHAYUFXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(=O)OC)C(C)(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCCN1C2=CC=CC=C2C(=N1)C(=O)N[C@H](C(=O)OC)C(C)(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201342550
Record name 4F-MDMB-PINACA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201342550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2365471-11-8
Record name 4F-MDMB-PINACA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201342550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl(2S)-2-(1-(4-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate, commonly referred to as 5F-MDMB-PINACA, is a synthetic cannabinoid that has garnered attention for its potent biological activity and psychoactive effects. This compound belongs to a class of substances known as synthetic cannabinoid receptor agonists (SCRAs), which interact with the endocannabinoid system, particularly the CB1 and CB2 receptors.

Chemical Structure and Properties

5F-MDMB-PINACA has the following chemical structure:

  • Molecular Formula : C20_{20}H28_{28}FN3_{3}O3_{3}
  • Molecular Weight : 377.453 g/mol
  • IUPAC Name : Methyl 2-(1-(4-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate

The biological activity of 5F-MDMB-PINACA is primarily mediated through its action as a CB1 receptor agonist. Its binding affinity and functional activity have been characterized in various studies:

Compound CB1 Binding Affinity (Ki) CB1 Functional Activity (EC50)
5F-MDMB-PINACA374 nM23.6 nM
5F-APINACA5.3 nM1.36 nM
ADB-FUBINACA0.85 nM0.04 nM

These values indicate that 5F-MDMB-PINACA has a significant affinity for the CB1 receptor, which is associated with various psychoactive effects.

Biological Effects

Research has demonstrated several notable biological effects of 5F-MDMB-PINACA:

  • Hypothermia : Induces a decrease in body temperature.
  • Pain Threshold Alteration : Increases pain thresholds to noxious stimuli.
  • Motor Activity Impairment : Causes catalepsy and reduced motor activity.
  • Neurological Effects : Leads to seizures, myoclonia, and hyperreflexia.
  • Aggressive Behavior : Promotes aggressive responses in animal models.

These effects were shown to be reversible with the administration of selective CB1 receptor antagonists, confirming the role of the cannabinoid system in mediating these outcomes .

Case Studies and Research Findings

A variety of studies have explored the effects and implications of 5F-MDMB-PINACA in both controlled environments and forensic contexts:

  • Locomotor Activity Studies :
    • Mice administered with 5F-MDMB-PINACA exhibited altered locomotor activity compared to controls treated with delta-9-THC, establishing a baseline for psychoactive effects.
  • Neurochemical Studies :
    • Systemic administration resulted in increased dopamine release in the nucleus accumbens, highlighting its potential for addiction-related behaviors .
  • Forensic Toxicology Applications :
    • The compound has been identified in postmortem toxicology reports, raising concerns regarding its safety profile and potential for abuse .

Scientific Research Applications

Pharmacological Studies

5F-MDMB-PINACA is primarily studied for its effects on the endocannabinoid system. As a synthetic cannabinoid receptor agonist, it mimics the action of natural cannabinoids and has been used to explore:

  • Mechanisms of Action : Understanding how synthetic cannabinoids interact with CB1 and CB2 receptors can provide insights into their potential therapeutic effects and side effects.
  • Comparative Studies : Researchers compare the efficacy and safety profiles of 5F-MDMB-PINACA with other cannabinoids to assess its potential for therapeutic use.

Toxicological Research

The increasing prevalence of synthetic cannabinoids in recreational drug use has led to extensive toxicological investigations:

  • Metabolism Studies : Research has focused on the metabolic pathways of 5F-MDMB-PINACA to identify its metabolites and their pharmacological effects. Studies indicate that metabolites can differ significantly from the parent compound in terms of potency and toxicity .
  • Stability Testing : Long-term stability studies have shown that synthetic cannabinoids like 5F-MDMB-PINACA remain stable under various conditions, which is crucial for forensic analysis .

Forensic Science

Given its association with recreational drug use, 5F-MDMB-PINACA is frequently analyzed in forensic toxicology:

  • Detection Methods : Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to detect and quantify this compound in biological samples like urine and blood.
  • Case Studies : Forensic case studies highlight instances of acute toxicity linked to synthetic cannabinoids, emphasizing the need for rapid identification methods in clinical settings .

Case Study 1: Acute Toxicity Incident

A study reported a case involving a young adult who experienced severe agitation and hallucinations after using a product containing 5F-MDMB-PINACA. Toxicological analysis confirmed the presence of the compound, highlighting its potential for causing acute psychiatric symptoms.

Case Study 2: Metabolic Pathway Analysis

In another investigation, researchers traced the metabolic products of 5F-MDMB-PINACA in human subjects. The findings revealed several metabolites that exhibited varying degrees of receptor activity, suggesting implications for both therapeutic applications and toxicity profiles.

Comparison with Similar Compounds

Key Structural Variations

The compound is differentiated from analogs by:

  • Fluorinated alkyl chain length and position : The 4-fluoropentyl group contrasts with shorter chains (e.g., 4-fluorobutyl in MDMB-4F-BUTINACA) or different fluorine positions (e.g., 5-fluoropentyl in 5F-MDMB-PINACA) .
  • Core heterocycle : Indazole vs. indole (e.g., MDMB-FUBINACA uses an indole core) .
  • Ester group: The dimethylbutanoate ester is shared with MDMB-4F-BUTINACA but differs from valinate esters in compounds like MMB-4CN-BUTINACA .

Pharmacological and Metabolic Differences

  • Receptor affinity : Fluorinated alkyl chains enhance lipophilicity and CB1 receptor binding. Longer chains (e.g., 4-fluoropentyl vs. 4-fluorobutyl) may prolong duration of action but increase toxicity risks .
  • Metabolism: Human carboxylesterases hydrolyze the dimethylbutanoate ester, but chain length and fluorine position influence hydrolysis rates. For example, 4F-MDMB-BUTINACA (4-fluorobutyl) is metabolized faster than the target compound due to shorter chain length .
  • Toxicity: Co-ingestion with ethanol (as seen in 4F-MDMB-BINACA fatalities) exacerbates respiratory depression, suggesting similar risks for the target compound .

Analytical Differentiation

  • GC-MS/MS : Retention times and fragmentation patterns vary. For example, 4F-MDMB-BUTINACA (C19H26FN3O3, MW 363.19) elutes earlier than the target compound (C20H28FN3O3, MW 377.45) .
  • NMR : Distinct signals arise from fluoropentyl vs. fluorobutyl chains and indazole ring substitution patterns .

Research Findings and Implications

  • Potency : Fluorinated alkyl chains >4 carbons (e.g., pentyl) correlate with higher CB1 affinity and potency, as seen in 5F-MDMB-PINACA .
  • Metabolic Stability : Longer chains (e.g., 4-fluoropentyl) may resist esterase hydrolysis, increasing half-life and toxicity .
  • Legal Status : Most analogs, including MDMB-4F-BUTINACA, are Schedule II under the 1971 UN Convention, suggesting the target compound will face similar restrictions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl(2S)-2-(1-(4-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Dissolve the precursor (e.g., methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride) in anhydrous THF under nitrogen.
  • Step 2 : Add fluorinated alkylating agents (e.g., 4-fluoropentyl bromide) and a base (e.g., DIPEA) to facilitate nucleophilic substitution. Heat at 60°C for 24–48 hours .
  • Step 3 : Quench with HCl, concentrate under reduced pressure, and purify via C18 reverse-phase chromatography (acetonitrile/water gradient) to isolate the product .
  • Optimization : Monitor reaction progress via TLC or LCMS. Adjust stoichiometry of alkylating agents (1.5–2.0 equivalents) to minimize side products.

Q. How is the compound structurally characterized to confirm regiochemistry and stereochemistry?

  • Methodology :

  • LCMS/HPLC : Determine purity and retention time (e.g., LCMS [M+H]+ at m/z 406.2; HPLC retention time: 8.2 min under 60% acetonitrile gradient) .
  • NMR : Use ¹H/¹³C-NMR to confirm indazole substitution (δ 8.1–8.3 ppm for H-5/H-7 indazole protons) and fluoropentyl chain integration (δ 4.5–4.7 ppm for -CH2F) .
  • X-ray crystallography : Resolve ambiguous stereochemistry (e.g., (2S) configuration) if NMR data are insufficient .

Advanced Research Questions

Q. How can researchers design experiments to assess metabolic stability and degradation pathways in biological systems?

  • Methodology :

  • In vitro assays : Incubate the compound with liver microsomes (human/rat) at 37°C. Monitor parent compound depletion via LCMS over 0–120 minutes. Calculate half-life (t½) using first-order kinetics .
  • Metabolite identification : Use high-resolution MS/MS to detect hydroxylation (e.g., +16 Da) or glucuronidation (+176 Da) products .
  • Experimental controls : Include CYP450 inhibitors (e.g., ketoconazole) to identify enzyme-specific pathways .

Q. How should discrepancies in spectroscopic data (e.g., NMR peak splitting) be resolved during structural analysis?

  • Methodology :

  • Variable temperature NMR : Assess dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 50°C. Sharpening of split peaks at higher temperatures indicates conformational exchange .
  • COSY/NOESY : Identify through-space correlations to confirm substituent proximity (e.g., indazole-C3 carboxamido group vs. fluoropentyl chain) .
  • Cross-validation : Compare with synthetic intermediates (e.g., methyl (2S)-2-amino-3,3-dimethylbutanoate) to isolate spectral contributions .

Q. What experimental frameworks are recommended for studying environmental persistence and ecotoxicological impacts?

  • Methodology :

  • Long-term stability studies : Expose the compound to simulated sunlight (UV irradiation), varying pH (3–10), and microbial consortia. Quantify degradation via LCMS and identify byproducts .
  • Tiered ecotoxicity testing :
  • Acute toxicity : Use Daphnia magna (48-hour LC50) and algal growth inhibition assays.
  • Chronic effects : Assess reproductive impairment in zebrafish over 21 days .
  • Partitioning analysis : Measure logP (octanol/water) to predict bioaccumulation potential .

Data Contradiction and Troubleshooting

Q. How can batch-to-batch variability in LCMS purity (e.g., 95% vs. 98%) be minimized during synthesis?

  • Root cause analysis :

  • Impurity profiling : Identify byproducts (e.g., unreacted starting material, de-fluorinated analogs) via HRMS .
  • Purification : Optimize C18 column gradients (e.g., 50% → 80% acetonitrile over 20 min) to resolve closely eluting species .
    • Preventive measures : Use freshly distilled THF to avoid peroxide formation, which may oxidize the indazole ring .

Q. What strategies address conflicting bioactivity data across in vitro vs. in vivo models?

  • Methodology :

  • Pharmacokinetic profiling : Measure plasma protein binding and blood-brain barrier permeability (e.g., PAMPA assay) to explain bioavailability differences .
  • Dose-response recalibration : Adjust in vivo dosing regimens based on metabolic clearance rates observed in microsomal assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl(2S)-2-(1-(4-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate
Reactant of Route 2
Reactant of Route 2
methyl(2S)-2-(1-(4-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.